N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound that features a benzofuran moiety. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Dimethylaminoethyl Group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl group is introduced to the benzofuran core.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amide bond formation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might reduce the carboxamide group to an amine or the benzofuran ring to a dihydrobenzofuran.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring or the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran moieties can interact with various enzymes or receptors, modulating their activity. The dimethylaminoethyl group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
7-Methoxybenzofuran: A derivative with a methoxy group, which might have different pharmacokinetic properties.
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)carboxamide: A similar compound without the methoxy group.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical properties not seen in other similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-24(2)16(19-11-14-7-4-5-9-17(14)27-19)13-23-22(25)20-12-15-8-6-10-18(26-3)21(15)28-20/h4-12,16H,13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRJJHIYFEQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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